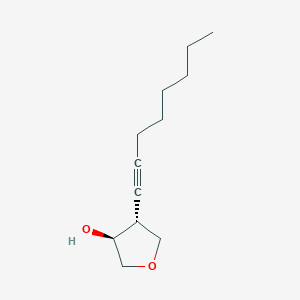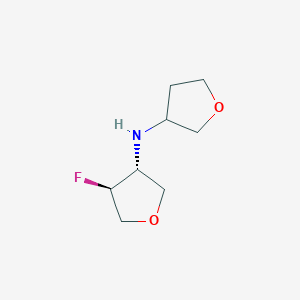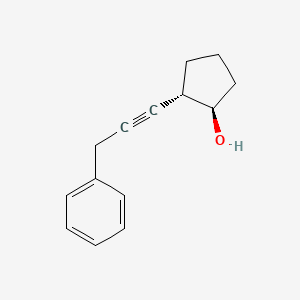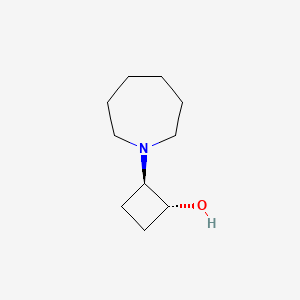
(3S,4R)-4-(oct-1-yn-1-yl)oxolan-3-ol
Descripción general
Descripción
(3S,4R)-4-(oct-1-yn-1-yl)oxolan-3-ol, also known as 4-octyn-1-ol, is an organic compound belonging to the class of oxolanes. It is a colorless liquid with a faint, sweet odor and is used as a solvent and reagent in the synthesis of other compounds. It has been studied for its potential applications in the pharmaceutical and biotechnological industries.
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
Conformational Analysis of D-Oxac Homo-Oligomers : The synthesis and conformational analysis of D-Oxac homo-oligomers, related to (3S,4R)-4-(oct-1-yn-1-yl)oxolan-3-ol, were studied, revealing their potential as conformationally constrained tools for constructing beta-pseudopeptide foldamers. These molecules show a tendency to form regular helical structures in aqueous solutions, making them suitable for biological systems applications (Luppi et al., 2004).
Chiroptical Properties and Absolute Configuration Determination : The chiroptical properties of diastereomeric alcohols related to (3S,4R)-4-(oct-1-yn-1-yl)oxolan-3-ol were analyzed, both experimentally and through quantum-chemical calculations. These studies are crucial for determining the absolute configurations of such compounds (Voloshina et al., 2004).
Chemical Properties and Reactions
Metabolic Activation of Acetylenes : Research on the metabolic activation of octyne, a compound structurally related to (3S,4R)-4-(oct-1-yn-1-yl)oxolan-3-ol, highlights its binding to protein, DNA, and haem. The study provides insights into the chemical reactivity and potential biological interactions of acetylenic compounds (White et al., 1984).
Oxidative Cyclization–Methoxycarbonylation of 4-Yn-1-ols : A study on the oxidative cyclization and methoxycarbonylation of 4-yn-1-ols, which are structurally similar to (3S,4R)-4-(oct-1-yn-1-yl)oxolan-3-ol, reveals important chemical reactions that could be applicable in synthesizing various organic compounds (Gabriele et al., 2000).
Biological and Environmental Applications
Role in Marine Algae Defense Mechanisms : A study focusing on oct-1-en-3-ol, structurally related to (3S,4R)-4-(oct-1-yn-1-yl)oxolan-3-ol, discusses its role in marine algae defense, indicating potential biological applications and environmental relevance of similar compounds (Jerković et al., 2021).
Attractant and Repellent Properties : Research on 1-octen-3-ol, a compound similar to (3S,4R)-4-(oct-1-yn-1-yl)oxolan-3-ol, explores its role as an attractant for some mosquito species and a repellent for others. Such studies shed light on the potential of structurally similar compounds in pest control applications (Xu et al., 2015).
Propiedades
IUPAC Name |
(3S,4R)-4-oct-1-ynyloxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c1-2-3-4-5-6-7-8-11-9-14-10-12(11)13/h11-13H,2-6,9-10H2,1H3/t11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTXPPHASDUHPBE-VXGBXAGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC#CC1COCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC#C[C@@H]1COC[C@H]1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4R)-4-(oct-1-yn-1-yl)oxolan-3-ol | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,2S)-2-[2-(4-bromophenyl)ethynyl]cyclopentan-1-ol](/img/structure/B1485598.png)

![(3S,4R)-4-[2-(4-chlorophenyl)ethynyl]oxolan-3-ol](/img/structure/B1485601.png)
![(3S,4R)-4-[2-(thiophen-3-yl)ethynyl]oxolan-3-ol](/img/structure/B1485602.png)
![trans-2-[(3-Fluoro-4-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B1485606.png)
![trans-2-{[2-(1H-pyrrol-1-yl)ethyl]amino}cyclobutan-1-ol](/img/structure/B1485607.png)
![1-{[(2-Methoxyethyl)(methyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485609.png)
amino}methyl)cyclobutan-1-ol](/img/structure/B1485610.png)
![1-{[(Morpholin-4-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485611.png)


![1-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1485615.png)
![1-{[(3,4-Dimethylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485616.png)